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Introduction

ADAM20 (A Disintegrin and Metalloproteinase Domain 20) is a member of the ADAM family of

transmembrane proteins, which are involved in various biological processes including cell

adhesion, migration, proteolysis, and signaling[1][2]. Structurally, ADAM proteins typically

contain a prodomain, a metalloprotease domain, a disintegrin domain, a cysteine-rich region, a

transmembrane domain, and a cytoplasmic tail[3][4]. While many ADAMs, such as ADAM10

and ADAM17, are well-studied for their role in ectodomain shedding of growth factors and

cytokines, the specific functions of ADAM20 are less characterized[4][5]. Primarily expressed in

the testis, ADAM20 is implicated in fertilization and sperm-egg interaction[6][7]. However, its

expression and potential role in other tissues and disease states, such as cancer, remain an

area of active investigation[3].

The CRISPR/Cas9 system is a powerful and precise genome-editing tool that enables the

targeted knockout of genes to study their function[8]. This application note provides a detailed

protocol for the CRISPR/Cas9-mediated knockout of the ADAM20 gene in adherent

mammalian cell lines. It covers sgRNA design, delivery into cells, and methods for validating

the knockout, providing a framework for investigating the functional role of ADAM20.

I. Data Presentation and Expected Results
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Successful knockout of ADAM20 should be validated at both the genomic and protein levels.

The following tables summarize the kind of quantitative data that should be collected.

Table 1: ADAM20 Gene and Protein Information

Parameter Description

Gene Name ADAM Metallopeptidase Domain 20

Aliases ADAM 20[7]

Human Chromosome 14q24.1[6][7]

Protein Domains
Propeptide, Zinc Metalloprotease (M12B),

Disintegrin, Cysteine-Rich[3][7]

Primary Function
Implicated in fertilization and sperm-egg

binding[6][7]

| Subcellular Location| Integral component of the plasma membrane[7] |

Table 2: Example sgRNA Sequences for Human ADAM20

sgRNA ID Target Exon Sequence (5' to 3') PAM

hADAM20_sg1 Exon 2
GCTGAGGAGATC
GTGCCGCT

CGG

hADAM20_sg2 Exon 2
ACATCGTGGACAGC

GCCGAG
AGG

hADAM20_sg3 Exon 3
TGTACGTGGTCAGC

CGCCTG
AGG

Note: These are example sequences. Researchers must design and validate sgRNAs for their

specific experimental needs using appropriate design tools.

Table 3: Representative Quantitative Knockout Validation Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://en.wikipedia.org/wiki/ADAM20
https://www.lifemapsc.com/gcsuite/gc_trial/
https://en.wikipedia.org/wiki/ADAM20
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004698/
https://en.wikipedia.org/wiki/ADAM20
https://www.lifemapsc.com/gcsuite/gc_trial/
https://en.wikipedia.org/wiki/ADAM20
https://en.wikipedia.org/wiki/ADAM20
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation
Method

Measureme
nt

Control
Cells

Knockout
Pool

Clonal Line
#1

Clonal Line
#2

Sanger

Sequencing

+ TIDE

Analysis

% Indel
Formation

< 1% 45%
98%
(biallelic)

95%
(biallelic)

qRT-PCR

Relative

ADAM20

mRNA

Expression

1.0 0.35 < 0.05 < 0.05
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II. Experimental Protocols
This protocol is optimized for adherent cell lines such as HeLa or HEK293T but can be adapted

for other cell types[8][9].

Part 1: sgRNA Design and Plasmid Construction
sgRNA Design:

Obtain the full sequence of the target gene, ADAM20, from a database like NCBI Gene or

Ensembl[10][11].

Use a web-based tool (e.g., CHOPCHOP, Synthego, Benchling) to design 2-3 sgRNAs

targeting an early exon (e.g., exon 2) of ADAM20[10][12]. Targeting early exons increases

the probability of generating a loss-of-function frameshift mutation[12].

Select sgRNAs with high on-target scores and low predicted off-target effects.

Oligonucleotide Preparation:

Synthesize two complementary oligonucleotides for each sgRNA sequence. Add

appropriate overhangs compatible with the BbsI restriction site in the chosen sgRNA

expression vector (e.g., pX458, Addgene #48138)[13].
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Cloning into Expression Vector:

Phosphorylate and anneal the complementary oligo pairs to form double-stranded DNA

inserts.

Digest the sgRNA expression vector (containing Cas9) with the BbsI restriction

enzyme[13].

Ligate the annealed sgRNA insert into the linearized vector.

Transform the ligation product into competent E. coli and select for positive colonies.

Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA

sequence via Sanger sequencing.

Part 2: Cell Culture and Transfection
Cell Seeding:

One day before transfection, seed the target cells (e.g., HEK293T) in a 6-well plate at a

density that will result in 70-80% confluency on the day of transfection.

Transfection:

Transfect the cells with the validated sgRNA-Cas9 expression plasmid using a suitable

transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's

instructions.

Include a negative control (e.g., empty vector) and a positive control (e.g., sgRNA

targeting a gene essential for viability like PCNA).

Selection/Enrichment (Optional but Recommended):

If the plasmid contains a fluorescent marker (like GFP in pX458), transfected cells can be

enriched 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS)

[13].

If the plasmid contains a resistance marker, apply the appropriate antibiotic selection.
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Part 3: Knockout Validation
Genomic DNA Extraction:

After 72 hours (for a pooled population) or after clonal expansion, harvest cells and extract

genomic DNA using a commercial kit.

PCR Amplification and Indel Analysis:

Design PCR primers to amplify a 300-500 bp region surrounding the sgRNA target site.

Perform PCR on genomic DNA from control and edited cells.

Analyze the PCR products for insertions/deletions (indels). This can be done by:

Sanger Sequencing: Sequence the PCR product and analyze the resulting trace files

using a tool like TIDE (Tracking of Indels by Decomposition) to quantify indel frequency

in a pooled population[14].

T7 Endonuclease I (T7E1) Assay: This enzymatic assay detects mismatches in

heteroduplex DNA formed from wild-type and mutated strands.

Isolation of Clonal Cell Lines:

To obtain a homogenous knockout cell line, perform single-cell sorting via FACS into a 96-

well plate or use the limiting dilution method[15].

Expand the single-cell colonies.

Screen individual clones for biallelic knockout by genomic sequencing.

Confirmation of Protein Knockout (CRITICAL):

Perform Western blotting on protein lysates from validated knockout clones to confirm the

absence of the ADAM20 protein[16]. This is the most important step to confirm a functional

knockout.

Alternatively, use qRT-PCR to confirm a significant reduction in ADAM20 mRNA levels[16].
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III. Visualizations: Workflows and Pathways
ADAM Protein Structure
The following diagram illustrates the conserved domain structure of ADAM family proteins,

including ADAM20.
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Caption:Conserved multi-domain structure of an ADAM family protein.

CRISPR/Cas9 Knockout Experimental Workflow
This diagram outlines the key steps for generating and validating an ADAM20 knockout cell

line.
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Caption:Step-by-step workflow for generating a validated knockout cell line.

General ADAM-Mediated Signaling Pathway
ADAM proteases function by cleaving the extracellular domain of transmembrane proteins

("shedding"), which can initiate signaling. While specific substrates for ADAM20 in most cell

lines are unknown, this diagram shows the general mechanism.
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Caption:General mechanism of ADAM-mediated ectodomain shedding and signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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